Cas no 2743432-10-0 (5-Bromo-3-fluoro-1,2-benzothiazole)

5-ブロモ-3-フルオロ-1,2-ベンゾチアゾールは、ハロゲン化ベンゾチアゾール系化合物の一種であり、有機合成化学において重要な中間体として利用されます。臭素とフッ素の二つのハロゲン原子を有するため、選択的な官能基変換が可能で、医農薬品や機能性材料の合成に幅広く応用されています。特に、フッ素原子の導入により脂溶性や代謝安定性が向上し、生物活性化合物の設計において有利な特性を示します。この化合物は高い反応性と安定性を兼ね備えており、パラジウムカップリング反応などのクロスカップリング反応にも適しています。

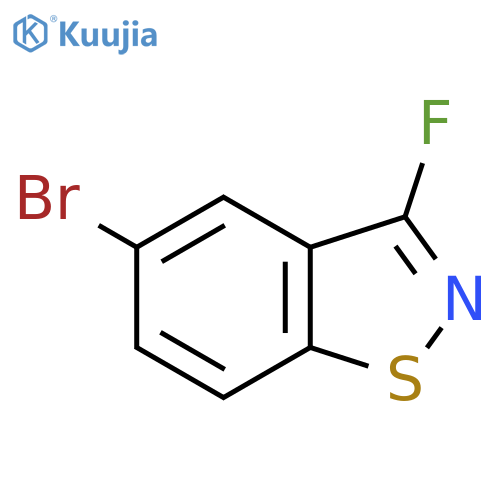

2743432-10-0 structure

商品名:5-Bromo-3-fluoro-1,2-benzothiazole

5-Bromo-3-fluoro-1,2-benzothiazole 化学的及び物理的性質

名前と識別子

-

- EN300-37276301

- 2743432-10-0

- 5-bromo-3-fluoro-1,2-benzothiazole

- 5-Bromo-3-fluoro-1,2-benzothiazole

-

- インチ: 1S/C7H3BrFNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H

- InChIKey: JABHPLDCEIBMFQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C(=NS2)F)C=1

計算された属性

- せいみつぶんしりょう: 230.91536g/mol

- どういたいしつりょう: 230.91536g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 41.1Ų

5-Bromo-3-fluoro-1,2-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37276301-0.5g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 0.5g |

$1302.0 | 2025-03-18 | |

| Enamine | EN300-37276301-2.5g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 2.5g |

$2660.0 | 2025-03-18 | |

| Enamine | EN300-37276301-5.0g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 5.0g |

$3935.0 | 2025-03-18 | |

| Enamine | EN300-37276301-0.1g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 0.1g |

$1195.0 | 2025-03-18 | |

| Enamine | EN300-37276301-10.0g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 10.0g |

$5837.0 | 2025-03-18 | |

| Enamine | EN300-37276301-0.05g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 0.05g |

$1140.0 | 2025-03-18 | |

| Enamine | EN300-37276301-1.0g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 1.0g |

$1357.0 | 2025-03-18 | |

| Enamine | EN300-37276301-0.25g |

5-bromo-3-fluoro-1,2-benzothiazole |

2743432-10-0 | 95.0% | 0.25g |

$1249.0 | 2025-03-18 |

5-Bromo-3-fluoro-1,2-benzothiazole 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

2743432-10-0 (5-Bromo-3-fluoro-1,2-benzothiazole) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 4964-69-6(5-Chloroquinaldine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量